molecular formula C12H17N3O2 B3013667 Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate CAS No. 2248396-45-2

Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate

货号 B3013667
CAS 编号: 2248396-45-2
分子量: 235.287
InChI 键: VYHFQLKMGIRTQP-ZJUUUORDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate, also known as EPPC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. EPPC is a cyclopentane-based molecule that contains a pyrazinylamino group and an ethyl ester group.

作用机制

The mechanism of action of Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate is not fully understood, but it is believed to exert its effects by inhibiting certain enzymes and signaling pathways in cells. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cell growth and proliferation, leading to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound can alter the expression of genes involved in cell growth and proliferation, as mentioned above. Physiologically, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to regulate the immune response by inhibiting the production of certain cytokines.

实验室实验的优点和局限性

One advantage of using Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, this compound does not inhibit all HDAC isoforms, which can lead to unwanted side effects. Additionally, this compound has been shown to be relatively non-toxic in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

未来方向

There are several future directions for research on Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on gene expression. Finally, further optimization of the synthesis method for this compound could lead to increased yield and purity, making it more accessible for research purposes.
Conclusion:
This compound, or this compound, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been shown to exhibit anticancer and antiviral activity, and has potential uses as a therapeutic agent for neurodegenerative diseases. While there are limitations to using this compound in lab experiments, its specificity for HDAC inhibition and relative non-toxicity make it a promising candidate for further research.

合成方法

The synthesis of Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate involves the reaction of cyclopentanone with pyrazine-2-carboxylic acid in the presence of a reducing agent such as sodium borohydride. The resulting product is then esterified with ethyl chloroformate to yield this compound. This method has been optimized in recent years to increase the yield and purity of this compound.

科学研究应用

Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound has also been shown to have antiviral activity against the hepatitis C virus. Additionally, this compound has been studied for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease.

属性

IUPAC Name

ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-17-12(16)9-3-4-10(7-9)15-11-8-13-5-6-14-11/h5-6,8-10H,2-4,7H2,1H3,(H,14,15)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHFQLKMGIRTQP-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C1)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H](C1)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。